molecular formula C10H11FO2 B2395080 2-Fluoro-4-(propan-2-yl)benzoic acid CAS No. 1341179-82-5

2-Fluoro-4-(propan-2-yl)benzoic acid

Cat. No.: B2395080
CAS No.: 1341179-82-5
M. Wt: 182.194
InChI Key: FUKJKOYSMFXNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(propan-2-yl)benzoic acid is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by an isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties and roles of 2-Fluoro-4-(propan-2-yl)benzoic acid are not well-documented in the literature. Benzoic acid derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific functional groups present in the compound .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(propan-2-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(propan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

2-Fluoro-4-(propan-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(methyl)benzoic acid: Similar structure but with a methyl group instead of an isopropyl group.

    4-(Propan-2-yl)benzoic acid: Lacks the fluorine atom at the 2-position.

    2-Fluoro-4-(tert-butyl)benzoic acid: Contains a tert-butyl group instead of an isopropyl group.

Uniqueness

2-Fluoro-4-(propan-2-yl)benzoic acid is unique due to the presence of both the fluorine atom and the isopropyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the isopropyl group influences its hydrophobicity and binding interactions .

Properties

IUPAC Name

2-fluoro-4-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKJKOYSMFXNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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